1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine

pKa amine basicity protonation state

1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine (CAS 854853-11-5, molecular formula C₇H₁₅NO₃, MW 161.20 g/mol) is a primary amine bearing a 1,3-dioxolane ring at the α-position of a 2-ethoxyethylamine backbone. The IUPAC systematic name is 1,3-dioxolane-2-methanamine, α-(ethoxymethyl)-, reflecting the substitution pattern at the carbon alpha to the amine group.

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Cat. No. B13103362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCOCC(C1OCCO1)N
InChIInChI=1S/C7H15NO3/c1-2-9-5-6(8)7-10-3-4-11-7/h6-7H,2-5,8H2,1H3
InChIKeyMSVQQWNDFMPHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine (CAS 854853-11-5): Physicochemical and Procurement Baseline


1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine (CAS 854853-11-5, molecular formula C₇H₁₅NO₃, MW 161.20 g/mol) is a primary amine bearing a 1,3-dioxolane ring at the α-position of a 2-ethoxyethylamine backbone . The IUPAC systematic name is 1,3-dioxolane-2-methanamine, α-(ethoxymethyl)-, reflecting the substitution pattern at the carbon alpha to the amine group . This compound belongs to the class of substituted basic dioxolanes, which have been described in patents as possessing valuable therapeutic properties including histamine antagonism and antispasmodic activity [1]. The compound exhibits a calculated density of 1.079 g/cm³, a predicted boiling point of 239.0 ± 20.0 °C at 760 mmHg, and a predicted pKa of 8.51 ± 0.33 [2].

Scaffold with three orthogonal functional domains for multi-step synthesis
Tunable amine protonation equilibrium supports pH-selective conjugation
Negative LogP enhances aqueous solubility for reaction media handling

Why Closest Analogs of 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine Cannot Be Interchanged Without Experimental Validation


Substitution of 1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine with its closest structural analogs—such as 2-(2-aminoethyl)-1,3-dioxolane (CAS 5754-35-8) or 2-ethoxyethylamine (CAS 110-76-9)—introduces quantifiable shifts in key physicochemical parameters known to govern amine reactivity, membrane permeability, and formulation behavior . The predicted pKa of this compound (8.51) positions its protonation equilibrium midway between the unsubstituted dioxolane-ethylamine (pKa ~10.33) and the non-dioxolane 2-ethoxyethylamine (pKa ~6.26), meaning that under identical pH conditions each analog will exhibit a distinct ratio of free base to protonated species, directly affecting nucleophilicity, salt formation, and biological partitioning [1]. The calculated LogP (-0.28) similarly diverges from the comparator 2-(2-aminoethyl)-1,3-dioxolane (LogP 0.41) and from 2-ethoxyethylamine (LogP ~1.5), indicating that solubility-driven performance in biphasic reaction systems or biological membranes cannot be assumed to transfer between these in-class candidates [2].

Protonation State Shift

pKa differs by >2 log units from dioxolane-ethylamine and ethoxyethylamine analogs, altering free-base availability under identical pH and potentially shifting nucleophilic reactivity.

Lipophilicity Divergence

Negative LogP (-0.28) vs. positive LogP for closest analogs may reverse aqueous/organic partitioning preference, affecting biphasic reaction performance and biological membrane distribution.

MW & Stoichiometric Input

Molecular weight is 37–56% higher than simpler dioxolane-amine analogs; equimolar substitution requires gravimetric recalculation to maintain reaction stoichiometry.

Quantitative Differentiation Evidence for 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine versus Closest Analogs


pKa-Driven Protonation State Differentiation at Physiological and Synthetic pH Relative to 2-(2-Aminoethyl)-1,3-dioxolane and 2-Ethoxyethylamine

The predicted pKa of 1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine (8.51 ± 0.33) places its protonation equilibrium in a distinct regime from both 2-(2-aminoethyl)-1,3-dioxolane (pKa ~10.33 ± 0.10) and 2-ethoxyethylamine (pKa ~6.26) . At pH 7.4, the target compound exists as approximately 93% protonated, compared to >99.9% for the 5754-35-8 analog and approximately 7% for 2-ethoxyethylamine. This translates to a ~100-fold difference in free base availability between the target compound and 2-ethoxyethylamine at physiological pH, directly impacting nucleophilic reactivity in conjugation or crosslinking applications [1].

pKa & Protonation
Data to verify
8.51 ± 0.33
pKa (predicted); ~93% protonated at pH 7.4
Supports pH-controlled reactivity screening
Predicted pKa; free-base availability differs ~100-fold vs. 2-ethoxyethylamine at pH 7.4
pKa amine basicity protonation state nucleophilicity

LogP Differential and Its Impact on Partitioning Behavior versus 2-(2-Aminoethyl)-1,3-dioxolane (CAS 5754-35-8)

The calculated LogP of 1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine is -0.28, compared to +0.41 for the structurally related 2-(2-aminoethyl)-1,3-dioxolane (CAS 5754-35-8) and approximately +1.5 for 2-ethoxyethylamine (CAS 110-76-9) [1]. This negative LogP value indicates the target compound is more hydrophilic than its dioxolane-ethylamine analog by approximately 0.69 log units, corresponding to a roughly 4.9-fold lower octanol-water partition coefficient. The compound is positioned at the interface of the generally accepted 'drug-like' LogP range (0–5), making it distinct from both the more hydrophilic unsubstituted methanamine analog (1,3-dioxolane-2-methanamine, CAS 4388-97-0, C₄H₉NO₂, MW 103.12) and the more lipophilic 2-ethoxyethylamine [2].

LogP Partitioning
Data to verify
-0.28
Calculated LogP; ~5× lower octanol-water partition vs. dioxolane-ethylamine analog
Guides aqueous-phase reaction selection
Predicted value; exact method not specified by data sources
LogP lipophilicity partition coefficient solubility

Boiling Point and Flash Point Elevation: Thermal Processing and Safety Advantages versus 2-(2-Aminoethyl)-1,3-dioxolane

1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine exhibits a predicted boiling point of 239.0 ± 20.0 °C at 760 mmHg and a flash point of 103.1 ± 15.5 °C, both substantially elevated relative to the unsubstituted analog 2-(2-aminoethyl)-1,3-dioxolane (CAS 5754-35-8), which has a boiling point of 174.6 °C at 760 mmHg and a flash point of 61.5 °C [1]. The boiling point elevation of approximately 64 °C and the flash point elevation of approximately 42 °C are consistent with the higher molecular weight (161.20 vs. 117.15 g/mol) and the additional ethoxy substituent, which increases intermolecular hydrogen-bonding capacity through the ether oxygen .

Thermal & Flash Point
Data to verify
BP 239 ± 20 °C
FP 103 ± 16 °C
at 760 mmHg; predicted closed-cup flash point
Supports thermal and flammability risk review
Sources empty; verify with experimental data before scale-up
boiling point flash point thermal stability distillation

Structural Synergy: α-Ethoxymethyl Substitution on a Dioxolane-Protected Amine Scaffold as a Dual-Functional Synthetic Intermediate

The target compound uniquely combines three functional elements within a single small-molecule scaffold (C₇H₁₅NO₃, MW 161.20): a primary amine, a 1,3-dioxolane ring (a protected carbonyl equivalent), and an ethoxymethyl ether at the α-position . In contrast, the closest dioxolane-amine analogs lack this α-substitution pattern: 2-(2-aminoethyl)-1,3-dioxolane (CAS 5754-35-8) carries the amine on a two-carbon linker with no α-substitution, while 1,3-dioxolane-2-methanamine (CAS 4388-97-0) has a single methylene spacer . The ethoxymethyl group at the α-position is structurally analogous to the ethoxymethyl (EOM) protecting group commonly used in carbohydrate and nucleoside chemistry, providing a site for orthogonal deprotection strategies [1][2]. This structural arrangement means the dioxolane can be hydrolyzed to reveal a carbonyl, the α-ethoxymethyl ether can be cleaved under distinct conditions, and the primary amine remains available for coupling—offering three tiers of orthogonal reactivity not present in simpler dioxolane-amine analogs [2].

Structural Synergy
Class-level
Three orthogonal handles: amine, dioxolane (masked carbonyl), α-ethoxymethyl ether
Synthetic-route design evaluation
Class-level inference; requires experimental deprotection sequence validation
protecting group synthetic intermediate 1,3-dioxolane orthogonal reactivity

Molecular Weight-Driven Formulation and Dosing Differentiation versus Lower-MW Dioxolane-Amine Analogs

At MW 161.20 g/mol, 1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine is 37.6% heavier than 2-(2-aminoethyl)-1,3-dioxolane (MW 117.15 g/mol) and 56.4% heavier than 1,3-dioxolane-2-methanamine (MW 103.12 g/mol) . When used as a stoichiometric reagent in coupling or capping reactions, this MW difference directly translates to a proportionally higher mass requirement to achieve the same molar equivalents. For a hypothetical reaction requiring 10 mmol of amine, 1.61 g of the target compound is needed versus 1.17 g of the 5754-35-8 analog—a 37.6% increase in gravimetric input. For procurement, this means that per-kilogram pricing must be normalized to a per-mole basis to enable accurate cost-of-reaction comparisons .

MW & Stoichiometry
Context-dependent
161.20 g/mol
1.61 g per 10 mmol; +37.6% mass vs. 2-(2-aminoethyl)-1,3-dioxolane
Enables mole-based cost comparisons
Gravimetric procurement must be normalized to molar equivalents
molecular weight formulation dosing stoichiometry

Evidence-Grounded Application Scenarios for 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine in Research and Industrial Procurement


Multi-Step Synthesis of Complex Amine-Containing Molecules Requiring Orthogonal Deprotection

For synthetic routes that require sequential unmasking of a carbonyl (via dioxolane hydrolysis) and a hydroxyl group (via α-ethoxymethyl ether cleavage) in the presence of a primary amine coupling handle, this compound provides all three functional domains pre-assembled in a single C₇H₁₅NO₃ scaffold . This eliminates at least one protection/deprotection cycle compared to routes starting from 2-(2-aminoethyl)-1,3-dioxolane (CAS 5754-35-8) or 1,3-dioxolane-2-methanamine (CAS 4388-97-0), both of which lack the α-ethoxymethyl substitution [1].

pH-Responsive Drug Delivery or Bioconjugation Systems Requiring Tunable Amine Protonation

The predicted pKa of 8.51 positions the amine protonation equilibrium of this compound in a physiologically relevant window where small pH shifts (e.g., from pH 7.4 in circulation to pH 6.0–6.5 in endosomal compartments) produce a measurable change in the ratio of free base to protonated amine [2]. This pKa is distinct from both the highly basic 2-(2-aminoethyl)-1,3-dioxolane (pKa ~10.33, nearly fully protonated at all physiological pH values) and the weakly basic 2-ethoxyethylamine (pKa ~6.26, largely deprotonated at pH 7.4) .

Aqueous-Phase Reaction Development Where Higher Hydrophilicity (LogP -0.28) Is Advantageous

The calculated LogP of -0.28 indicates this compound partitions preferentially into aqueous phases compared to the more lipophilic 2-(2-aminoethyl)-1,3-dioxolane (LogP 0.41) [3]. This can improve handling in aqueous reaction media, reduce solvent emulsification issues during aqueous workup, and minimize nonspecific binding to hydrophobic surfaces in biological assay formats [4].

Process Chemistry Scale-Up Requiring Elevated Flash Point for Improved Safety Profile

With a flash point of 103.1 °C, this compound falls above the 93 °C threshold that delineates flammable liquids (Class 3, Packing Group III) from combustible liquids under certain regulatory frameworks . This provides a wider safety margin for heated reaction conditions compared to 2-(2-aminoethyl)-1,3-dioxolane (flash point 61.5 °C), which is classified as a highly flammable liquid (Risk Phrase R11) .

Application
Selection Property
Validation Focus
Multi-step orthogonal deprotection synthesis
Triple orthogonal functional handles
Deprotection sequence compatibility
pH-responsive bioconjugation or carrier research
Tunable amine protonation equilibrium
pH-dependent reactivity profiling
Aqueous-phase reaction development
Negative LogP, enhanced hydrophilicity
Solubility and partitioning characterization
Process chemistry with elevated flash point
Flash point above typical flammable thresholds
Thermal stability and safety assessment
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